T138

Beschreibung

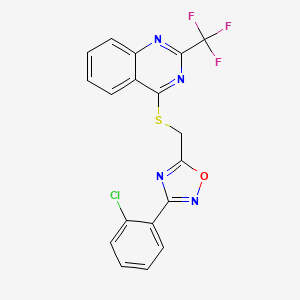

Eigenschaften

CAS-Nummer |

920882-18-4 |

|---|---|

Molekularformel |

C18H10ClF3N4OS |

Molekulargewicht |

422.8 g/mol |

IUPAC-Name |

3-(2-chlorophenyl)-5-[[2-(trifluoromethyl)quinazolin-4-yl]sulfanylmethyl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C18H10ClF3N4OS/c19-12-7-3-1-5-10(12)15-24-14(27-26-15)9-28-16-11-6-2-4-8-13(11)23-17(25-16)18(20,21)22/h1-8H,9H2 |

InChI-Schlüssel |

CRGZGMPGIYRGFN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)SCC3=NC(=NO3)C4=CC=CC=C4Cl |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)SCC3=NC(=NO3)C4=CC=CC=C4Cl |

Synonyme |

T138; 4-[[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-2-(trifluoromethyl)-quinazoline |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the T138 (TMEM138) Gene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the T138 (TMEM138) gene, its structure, sequence, and associated signaling pathways. The information is intended to support research and development efforts targeting this transmembrane protein.

Core Gene and Protein Characteristics

Transmembrane protein 138 (TMEM138) is a multi-pass transmembrane protein essential for ciliogenesis.[1][2] Mutations in the TMEM138 gene are associated with Joubert syndrome 16, an autosomal recessive neurodevelopmental disorder.[2][3] The gene is located on the long (q) arm of chromosome 11 at position 12.2.[1][4]

Quantitative Data Summary

| Feature | Human TMEM138 | Reference |

| Gene Location | Chromosome 11q12.2 | [1][4] |

| Genomic Coordinates (GRCh38.p14) | Chr 11: 61,362,374 - 61,376,870 | [5][6] |

| Exon Count | 7 | [1][5] |

| Protein Length | 162 amino acids | [1] |

| Protein Molecular Weight | 18.4 kDa | [1] |

| Aliases | HSPC196, JBTS16 | [2] |

Gene and Protein Sequence

Human TMEM138 Gene (NCBI Reference Sequence: NG_032581.2)

The full genomic sequence is available at the National Center for Biotechnology Information (NCBI). The gene consists of 7 exons, with protein encoding beginning from exon 2.[1]

Human TMEM138 Protein (UniProt Accession: Q9NPI0)

The canonical amino acid sequence of human TMEM138 is as follows:

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Generation of Tmem138 Knockout Mice

The generation of Tmem138 knockout mice is crucial for in vivo functional studies. A common strategy involves using a gene-trap allele.

Methodology:

-

ES Cell Targeting:

-

A targeting vector containing a selectable marker (e.g., LacZ and neomycin resistance genes) flanked by sequences homologous to the Tmem138 gene is constructed.

-

The vector is electroporated into embryonic stem (ES) cells.

-

Homologous recombination results in the insertion of the targeting vector into the Tmem138 locus, disrupting its function.

-

ES cells with the correct insertion are selected using neomycin.

-

-

Blastocyst Injection:

-

Successfully targeted ES cells are injected into blastocysts from a donor mouse.

-

The injected blastocysts are then transferred to the uterus of a pseudopregnant female mouse.

-

-

Chimeric Mouse Generation and Breeding:

-

Offspring (chimeras) that have incorporated the modified ES cells into their germline are identified.

-

Chimeric mice are bred with wild-type mice to produce heterozygous offspring.

-

Heterozygous mice are interbred to generate homozygous Tmem138 knockout mice.

-

Western Blotting for TMEM138 Protein Detection

Western blotting is used to detect and quantify the TMEM138 protein in cell or tissue lysates.

Methodology:

-

Protein Extraction:

-

Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Protein samples are denatured and loaded onto an SDS-polyacrylamide gel.

-

Proteins are separated by size via electrophoresis.

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to TMEM138.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

The membrane is washed again, and a chemiluminescent substrate is added.

-

The signal is detected using an imaging system.

-

Immunohistochemistry for TMEM138 Localization

Immunohistochemistry is employed to visualize the subcellular localization of the TMEM138 protein within tissues.

Methodology:

-

Tissue Preparation:

-

Tissues are fixed (e.g., in 4% paraformaldehyde), dehydrated, and embedded in paraffin.

-

Thin sections (e.g., 5 µm) are cut and mounted on microscope slides.

-

-

Antigen Retrieval and Staining:

-

The slides are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the epitope (e.g., by heat-induced epitope retrieval in citrate buffer).

-

Endogenous peroxidase activity is quenched (if using an HRP-conjugated secondary antibody).

-

The sections are blocked with a blocking serum.

-

The sections are incubated with the primary antibody against TMEM138.

-

After washing, the sections are incubated with a labeled secondary antibody.

-

A chromogen is added to produce a colored precipitate at the site of the antigen.

-

The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei.

-

-

Imaging:

-

The slides are dehydrated, cleared, and coverslipped.

-

The stained sections are visualized and imaged using a microscope.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental protocols described above.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. uniprot.org [uniprot.org]

- 3. TMEM138 transmembrane protein 138 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Tmem138 is localized to the connecting cilium essential for rhodopsin localization and outer segment biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TMEM138: From Biological Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

T138 (TMEM138): A Comprehensive Technical Guide on its Function and Localization in Ciliary Biology and Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transmembrane protein 138 (TMEM138), also known as T138, is a critical multi-pass transmembrane protein implicated in fundamental cellular processes governed by the primary cilium. Its dysfunction is directly linked to the autosomal recessive neurodevelopmental disorder, Joubert syndrome (JBTS), a ciliopathy characterized by a distinctive brain malformation and multi-organ system involvement. This technical guide provides an in-depth exploration of the current understanding of TMEM138's function, subcellular localization, and its role in disease pathogenesis. We present a synthesis of key research findings, including quantitative data on its expression and the effects of its disruption, detailed experimental methodologies for its study, and visual representations of its molecular interactions and pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, neuroscience, and drug development seeking to further elucidate the roles of TMEM138 and develop therapeutic strategies for related ciliopathies.

Introduction to TMEM138

TMEM138 is an 18.4-kDa protein composed of 162 amino acids, characterized by four transmembrane domains.[1][2] The TMEM138 gene is located on human chromosome 11q12.2 and is co-expressed and shares regulatory elements with the adjacent gene TMEM216, another gene implicated in Joubert syndrome.[3][4] While the two genes are not homologous, mutations in either result in a phenotypically indistinguishable form of JBTS, highlighting their close functional relationship.[3][5]

Functionally, TMEM138 is recognized as a key component of the ciliary transport machinery, essential for the proper formation and function of cilia.[3][6] Cilia are microtubule-based organelles that protrude from the surface of most vertebrate cells and play crucial roles in sensory perception and developmental signaling. Defects in ciliary structure or function lead to a class of genetic disorders known as ciliopathies, of which Joubert syndrome is a prime example.[2][7][8]

Subcellular Localization of TMEM138

Precise subcellular localization is critical to the function of TMEM138. Multiple studies have consistently identified TMEM138 as a resident of the primary cilium, with a specific enrichment in the ciliary transition zone (TZ).[3][4] The TZ is a complex molecular gate at the base of the cilium that controls the entry and exit of proteins, thereby maintaining the unique protein composition of the ciliary compartment.[9]

In specialized cells like photoreceptors, which possess a highly modified primary cilium, TMEM138 is found in the connecting cilium (CC).[1][9][10][11] The CC is structurally analogous to the TZ and serves as the exclusive conduit for molecular trafficking between the inner segment (the cell body) and the outer segment (the light-sensing portion) of the photoreceptor.[1][9][10] Immunohistochemical studies have more precisely mapped TMEM138 to the proximal compartment of the photoreceptor CC.[1][2]

Table 1: Cellular and Subcellular Localization of TMEM138

| Cell/Tissue Type | Primary Localization | Specific Subcellular Domain | Reference |

| Mouse Inner Medullary Collecting Duct (IMCD3) cells | Primary Cilium | Ciliary base and axoneme | [1][4] |

| C. elegans sensory neurons | Sensory Cilium | Transition Zone (TZ) | [1][4] |

| Mouse Photoreceptor cells | Connecting Cilium (CC) | Proximal compartment | [1][2] |

Core Functions of TMEM138

The primary function of TMEM138 revolves around its role in regulating protein trafficking into and within the cilium. This function is particularly critical in photoreceptor cells for the biogenesis and maintenance of the outer segment (OS).

Role in Photoreceptor Outer Segment Biogenesis and Rhodopsin Trafficking

The photoreceptor OS is a highly specialized cilium packed with phototransduction machinery. Its continuous renewal requires the massive and efficient transport of proteins and lipids from the inner segment, through the connecting cilium, to the OS.[7] TMEM138 is essential for this process.[1][9][10][11]

Germline deletion of Tmem138 in mice results in a complete failure of OS morphogenesis, leading to rapid photoreceptor degeneration.[1][9][10] A key cargo protein affected by the loss of TMEM138 is rhodopsin, the primary light-sensing protein in rod photoreceptors. In the absence of TMEM138, rhodopsin is mislocalized throughout the cell body instead of being transported to the OS.[1][7][9] This suggests that TMEM138 is a crucial component of the machinery that gates the transport of rhodopsin and likely other OS-bound proteins across the connecting cilium.[7]

Protein-Protein Interactions and the Ciliary Transport Complex

TMEM138 does not function in isolation but rather as part of a larger protein complex within the connecting cilium membrane.[12] Co-immunoprecipitation and pull-down assays have revealed direct interactions between TMEM138 and several other key ciliary proteins:

-

Rhodopsin: TMEM138 directly and reciprocally interacts with rhodopsin, suggesting it may act as a receptor or facilitator for its transport through the CC.[1][9][13]

-

Ahi1 (Abelson helper integration site 1): Also known as Jouberin, Ahi1 is another protein implicated in Joubert syndrome and is localized to the distal subdomain of the CC. TMEM138 is required for the correct localization of Ahi1.[1][9]

-

TMEM231: This transmembrane protein also localizes to the CC and interacts with both TMEM138 and rhodopsin. In Tmem138 mutant mice, the ciliary localization of TMEM231 is altered.[1][9][12]

These interactions suggest the existence of a TMEM138-containing membrane protein complex in the connecting cilium that is essential for the selective trafficking of proteins required for OS biogenesis.[1][12]

Role in Ciliogenesis and Ciliary Length

Beyond its role in protein transport, TMEM138 also appears to influence the structure of the cilium itself. Studies on fibroblasts from patients with TMEM138 mutations have shown a reduction in cilia length.[1] Furthermore, reduced expression of Tmem138 in mouse fibroblasts leads to shorter cilia and failures in ciliogenesis.[5] This suggests a broader role for TMEM138 in the formation and maintenance of the ciliary axoneme.

TMEM138 in Disease: Joubert Syndrome

Mutations in the TMEM138 gene are a known cause of Joubert syndrome (JBTS), a rare, autosomal recessive ciliopathy.[8][14][15] Clinically, JBTS is characterized by:[8][16]

-

The "molar tooth sign" on axial MRI: A distinctive brain malformation resulting from cerebellar vermis hypoplasia, thickened superior cerebellar peduncles, and a deep interpeduncular fossa.[8]

-

Neurological symptoms: Hypotonia in infancy, developmental delay, ataxia, and abnormal eye movements.[8]

-

Multi-system organ involvement: Retinal dystrophy, kidney disease (nephronophthisis), and hepatic fibrosis are common.[16]

The phenotypes observed in Tmem138 knockout mice, such as enlarged brain ventricles (hydrocephalus), azoospermia (defective spermatozoa), and retinal degeneration, closely recapitulate the clinical manifestations of JBTS in humans.[1][2][17] This underscores the critical, conserved function of TMEM138 across species and its importance for the development and function of the central nervous system, reproductive system, and retina.[2][3]

Table 2: Phenotypes of Tmem138 Knockout Mice

| Organ System | Phenotype | Consequence | Reference |

| Central Nervous System | Enlarged brain ventricles (hydrocephalus) | Recapitulates neurological defects in JBTS | [1][2] |

| Reproductive System | Azoospermia (absence of motile sperm) | Male infertility | [1][2] |

| Visual System | Failure of outer segment morphogenesis | Rapid photoreceptor degeneration and early-onset blindness | [1][9][10] |

| Mislocalization of rhodopsin | Disruption of phototransduction | [1][7] | |

| Altered localization of Ahi1 and TMEM231 | Disorganization of the connecting cilium complex | [1][9] |

Experimental Protocols for Studying TMEM138

Investigating the function and localization of TMEM138 involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

Generation of Tmem138 Knockout Mice

A knockout-first, gene-trap strategy is a common approach to generate Tmem138 mutant mice.[2][7]

-

Targeting Vector Construction: A gene-trap cassette containing elements like a splice acceptor (SA), a reporter gene (e.g., eGFP), and a neomycin resistance gene (PGK-neo), flanked by FRT and loxP sites, is inserted between exons 1 and 2 of the Tmem138 gene.[7] A third loxP site is placed downstream of exon 3 to allow for the future generation of conditional knockout alleles.[7]

-

Homologous Recombination in ES Cells: The targeting vector is electroporated into embryonic stem (ES) cells. Cells that have successfully integrated the construct via homologous recombination are selected using neomycin.

-

Generation of Chimeric Mice: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting offspring (chimeras) are composed of both wild-type and targeted cells.

-

Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the targeted allele.

-

Genotyping: Offspring are genotyped using PCR and Southern blotting to identify heterozygous carriers of the gene-trap allele (Tmem138a/+).[7]

-

Generation of Knockout Mice: Heterozygous mice are intercrossed to produce homozygous knockout mice (Tmem138a/a), which are then used for phenotypic analysis.[7]

Immunohistochemistry for Protein Localization

This technique is used to visualize the subcellular localization of TMEM138 and its interacting partners in retinal sections.[1]

-

Tissue Preparation: Mouse eyes are enucleated and fixed in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 1-2 hours at 4°C. The eyes are then cryoprotected by sequential incubation in 15% and 30% sucrose in PBS. Finally, the tissue is embedded in Optimal Cutting Temperature (OCT) compound and frozen.

-

Sectioning: 10-12 µm thick cryosections are cut using a cryostat and mounted on glass slides.

-

Staining:

-

Sections are permeabilized with 0.1% Triton X-100 in PBS.

-

Blocking is performed with a solution containing 5% normal goat serum and 1% bovine serum albumin (BSA) in PBS to prevent non-specific antibody binding.

-

Sections are incubated with primary antibodies (e.g., anti-TMEM138, anti-acetylated α-tubulin for axonemes, anti-γ-tubulin for basal bodies) overnight at 4°C.

-

After washing with PBS, sections are incubated with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

-

Nuclei are counterstained with DAPI.

-

-

Imaging: Slides are mounted with anti-fade mounting medium and imaged using a confocal microscope.

Co-immunoprecipitation (Co-IP) and Western Blotting

Co-IP is used to demonstrate physical interactions between TMEM138 and other proteins in cell lysates or tissue extracts.[1]

-

Lysate Preparation:

-

Cultured Cells (e.g., HEK293): Cells are co-transfected with plasmids expressing tagged versions of the proteins of interest (e.g., FLAG-TMEM138 and MYC-Rhodopsin). After 24-48 hours, cells are lysed in a non-denaturing lysis buffer containing protease inhibitors.

-

Retinal Tissue: Retinas are dissected and homogenized in lysis buffer.

-

-

Immunoprecipitation:

-

The lysate is pre-cleared by incubating with protein A/G agarose beads.

-

An antibody against one of the proteins of interest (the "bait" protein, e.g., anti-FLAG) is added to the pre-cleared lysate and incubated for several hours to overnight at 4°C.

-

Protein A/G agarose beads are added to capture the antibody-antigen complexes.

-

-

Washing and Elution: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins. The bound proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody against the suspected interacting partner (the "prey" protein, e.g., anti-MYC).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate. The presence of a band corresponding to the prey protein confirms the interaction.

-

Future Directions and Therapeutic Implications

The identification of TMEM138 as a key player in ciliary function and a causative gene for Joubert syndrome opens several avenues for future research and potential therapeutic development.

-

Elucidating the TMEM138 Interactome: Comprehensive proteomic approaches, such as affinity purification-mass spectrometry (AP-MS), could identify the full complement of proteins that form the TMEM138-containing transport complex in the connecting cilium.[13][18] This would provide a more complete picture of the molecular machinery governing OS protein transport.

-

Structural Biology: Determining the high-resolution structure of TMEM138, alone and in complex with its binding partners, would provide invaluable insights into its mechanism of action.

-

Drug Development: For ciliopathies like Joubert syndrome, understanding the precise molecular defects caused by TMEM138 mutations is the first step toward developing targeted therapies. Strategies could include gene replacement therapy to restore functional TMEM138 or small molecule approaches aimed at stabilizing mutant protein or modulating downstream pathways.

Conclusion

TMEM138 is a transmembrane protein with a critical and conserved role in the function of primary cilia. Its localization to the ciliary transition zone, and specifically the connecting cilium of photoreceptors, places it at the heart of the ciliary transport machinery. By interacting with key cargo like rhodopsin and other ciliary proteins such as Ahi1 and TMEM231, TMEM138 facilitates the biogenesis and maintenance of the photoreceptor outer segment. Disruption of TMEM138 function leads to the severe, multi-systemic phenotypes observed in Joubert syndrome. The continued study of this essential ciliary protein will not only deepen our understanding of fundamental cell biology but also holds promise for the development of novel therapeutic interventions for a range of devastating ciliopathies.

References

- 1. pnas.org [pnas.org]

- 2. Tmem138 is localized to the connecting cilium essential for rhodopsin localization and outer segment biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TMEM138: From Biological Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TMEM138 transmembrane protein 138 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. TMEM138: From Biological Functions to Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Joubert syndrome: Molecular basis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tmem138 is localized to the connecting cilium essential for rhodopsin localization and outer segment biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. Ciliary membrane complex for photoreceptor protein transport | ä¸å±±å¤§å¦ä¸å±±ç¼ç§ä¸å¿ [gzzoc.org.cn]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Gene: TMEM138 (Joubert syndrome) [panelapp.genomicsengland.co.uk]

- 15. Characterization of an Emirati TMEM138 mutation leading to Joubert syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Joubert Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.biologists.com [journals.biologists.com]

The Pivotal Role of TMEM138 in Ciliary Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transmembrane protein 138 (TMEM138), also known as T138, is a multi-pass transmembrane protein that has emerged as a critical player in the intricate functioning of primary cilia. This technical guide synthesizes the current understanding of TMEM138's role, with a particular focus on its localization within the ciliary transition zone, its essential function in protein transport, and its implication in the ciliopathy Joubert syndrome. Through a detailed examination of its molecular interactions and the consequences of its dysfunction, this document provides a comprehensive resource for researchers and professionals engaged in ciliary biology and the development of therapeutics for related disorders.

Introduction to TMEM138 and Ciliary Function

Primary cilia are microtubule-based organelles that act as cellular antennae, sensing and transducing a wide array of extracellular signals. Their proper function is indispensable for the development and homeostasis of numerous tissues. The cilium is comprised of several distinct compartments, including the basal body, the transition zone (TZ), and the ciliary axoneme. The TZ, a complex structure at the base of the cilium, functions as a "gate," regulating the entry and exit of proteins and lipids, thereby maintaining the unique composition of the ciliary compartment.

TMEM138 is a protein encoded by the TMEM138 gene, located on human chromosome 11q12.2.[1] It is a relatively small protein with a molecular weight of approximately 18.4 kDa, containing 162 amino acids and possessing four predicted transmembrane domains.[1][2] Mutations in the TMEM138 gene are associated with Joubert syndrome (JBTS), an autosomal recessive neurodevelopmental disorder, highlighting its critical role in human health.[1][3][4]

Localization and Expression of TMEM138

TMEM138 is strategically localized to the ciliary transition zone, a position that underscores its role as a gatekeeper for ciliary protein trafficking.[1] In photoreceptor cells, a specialized type of neuron, the analogous structure to the TZ is the connecting cilium (CC), and TMEM138 is specifically found in the proximal region of this structure.[2][5][6]

Studies in various model organisms and cell lines have confirmed its ciliary localization:

-

Mouse Inner Medullary Collecting Duct (IMCD3) cells: TMEM138 is present in the ciliary axoneme and at the base of the cilia.[1][7]

-

Caenorhabditis elegans sensory neurons: Localized to the sensory neuron TZ.[1][8]

The expression of TMEM138 is often co-regulated with the neighboring gene TMEM216, which is also implicated in Joubert syndrome.[1][7] This coordinated expression is mediated by shared regulatory elements and suggests a functional relationship between the two proteins.[1]

The Role of TMEM138 in Ciliary Protein Transport

A primary function of TMEM138 is its essential role in the transport of proteins into the cilium, particularly in the highly specialized photoreceptor cells. The outer segment (OS) of photoreceptors, a modified primary cilium, is responsible for phototransduction. The biogenesis and maintenance of the OS require the massive and continuous transport of proteins and lipids from the inner segment, through the connecting cilium, to the outer segment.

TMEM138 is a key component of the machinery that transports rhodopsin, the primary photopigment in rod photoreceptors.[2][5][9] Genetic inactivation of Tmem138 in mice leads to a complete failure of OS morphogenesis and subsequent rapid photoreceptor degeneration.[5][6] In these knockout models, rhodopsin is mislocalized and accumulates in the cell body, indicating a critical failure in its transport across the connecting cilium.[5][6][10]

This transport function is mediated through interactions with a cohort of other ciliary proteins. TMEM138 has been shown to interact with:

-

Ahi1 (Abelson helper integration site 1): A protein also linked to Joubert syndrome and localized to the distal subdomain of the connecting cilium. The proper localization of Ahi1 is dependent on the presence of TMEM138.[2][6][11]

-

Tmem231: Another transmembrane protein of the connecting cilium.[2][9]

-

Rhodopsin: The crucial cargo protein for photoreceptor function.[2][5][9]

These interactions suggest that TMEM138 is part of a protein complex that facilitates the selective passage of cargo, such as rhodopsin, through the ciliary gate.[2][5][9]

TMEM138 and Joubert Syndrome

Joubert syndrome (JBTS) is a rare, autosomal recessive ciliopathy characterized by a distinctive brain malformation known as the "molar tooth sign," hypotonia, developmental delay, and variable organ involvement, including retinal dystrophy, kidney disease, and liver fibrosis.[1][4] Mutations in over 40 genes, many of which encode proteins of the primary cilium, have been identified to cause JBTS.[1]

Mutations in TMEM138 are a known cause of JBTS, leading to a phenotype that is often indistinguishable from that caused by mutations in TMEM216.[1][7][12] The clinical presentation of individuals with TMEM138 mutations aligns with the broader spectrum of Joubert syndrome, underscoring the critical role of this protein in the development and function of the central nervous system and other ciliated tissues.[1] Reduced expression of TMEM138 in mouse fibroblasts results in shorter cilia and a failure of ciliogenesis, further linking its molecular function to the cellular basis of ciliopathies.[3]

Signaling Pathways and Logical Relationships

The precise signaling pathways in which TMEM138 participates are still under active investigation. However, its role in ciliogenesis and protein transport implicates it in pathways that are modulated by primary cilia. In the context of cancer biology, TMEM138 has been suggested to be a potential tumor suppressor, with links to the Notch, Hippo, and MAPK signaling pathways, which are involved in cell proliferation, differentiation, and apoptosis.[1]

The logical relationship of TMEM138's function in photoreceptor outer segment biogenesis can be visualized as a critical step in a larger process.

Quantitative Data Summary

| Parameter | Organism/Cell Line | Finding | Reference |

| Protein Size | Human | 162 amino acids, 18.4 kDa | [1][2] |

| TMEM138 Knockout Phenotype | Mouse | Complete failure of outer segment morphogenesis | [5][6] |

| Rhodopsin Localization in Knockout | Mouse | Mislocalized to the cell body | [5][6][10] |

| Cilia Length in Fibroblasts | Mouse (reduced expression) | Short cilia and failure of ciliogenesis | [3] |

Experimental Protocols

Immunofluorescence Staining for TMEM138 Localization

Objective: To visualize the subcellular localization of TMEM138 in cultured cells or tissue sections.

Materials:

-

Cells grown on coverslips or cryosections of tissue

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.05% Tween-20)

-

Primary antibody: anti-TMEM138

-

Primary antibody: anti-acetylated α-tubulin (ciliary marker)

-

Secondary antibodies: fluorescently labeled (e.g., Alexa Fluor 488 and 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation: Wash cells/sections with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Permeabilization: Incubate with permeabilization buffer for 10 minutes.

-

Washing: Wash three times with PBS.

-

Blocking: Block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies (anti-TMEM138 and anti-acetylated α-tubulin) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Washing: Wash three times with PBS in the dark.

-

Counterstaining: Stain nuclei with DAPI for 5 minutes.

-

Mounting: Mount coverslips/sections onto slides using antifade mounting medium.

-

Imaging: Visualize using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Objective: To determine if TMEM138 physically interacts with other proteins (e.g., Ahi1, Tmem231, Rhodopsin).

Materials:

-

Cell or tissue lysate expressing the proteins of interest

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody against TMEM138 (for immunoprecipitation)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary antibodies against the potential interacting proteins (for detection)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Lysate Preparation: Lyse cells or tissue in Co-IP lysis buffer. Centrifuge to pellet debris and collect the supernatant.

-

Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-TMEM138 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Incubation: Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the potential interacting partners.

-

Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins of interest.

References

- 1. TMEM138: From Biological Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. genecards.org [genecards.org]

- 4. Joubert syndrome - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Tmem138 is localized to the connecting cilium essential for rhodopsin localization and outer segment biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tmem138 is localized to the connecting cilium essential for rhodopsin localization and outer segment biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Ciliary membrane complex for photoreceptor protein transport | ä¸å±±å¤§å¦ä¸å±±ç¼ç§ä¸å¿ [gzzoc.org.cn]

- 12. TMEM138 transmembrane protein 138 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

T138 (TMEM138): An In-depth Technical Guide to its Expression in Different Cell Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 138 (TMEM138), also known as T138, is a multi-pass transmembrane protein that plays a crucial role in fundamental cellular processes.[1][2] Primarily localized to the ciliary transition zone, TMEM138 is integral to ciliogenesis, the formation of cilia.[3][4][5] Cilia are microtubule-based organelles that protrude from the cell surface and function as cellular antennae, sensing and transducing extracellular signals. Consequently, TMEM138 is implicated in various signaling pathways that govern cell proliferation, differentiation, and apoptosis.[3][6] Dysregulation of TMEM138 expression is associated with a class of genetic disorders known as ciliopathies, most notably Joubert syndrome, which is characterized by neurological defects.[3][6] This technical guide provides a comprehensive overview of TMEM138 expression across different cell types, detailed experimental protocols for its study, and a visualization of its involvement in key signaling pathways.

Quantitative Data on TMEM138 Expression

The expression of TMEM138 varies across different tissues and cell types. The following tables summarize the available quantitative data from various sources, providing insights into the relative abundance of TMEM138 mRNA and protein.

Table 1: TMEM138 mRNA Expression in Human Tissues (GTEx Data)

| Tissue | Median Gene Expression (TPM) |

| Brain - Cerebellum | 5.8 |

| Brain - Cortex | 4.5 |

| Kidney - Cortex | 3.2 |

| Testis | 7.1 |

| Ovary | 2.9 |

| Lung | 2.1 |

| Heart - Left Ventricle | 1.5 |

| Liver | 1.1 |

| Pancreas | 2.3 |

| Skeletal Muscle | 1.0 |

Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM (Transcripts Per Million) is a normalized measure of gene expression.

Table 2: TMEM138 Protein Abundance in Human Cell Lines (ProteomicsDB)

| Cell Line | Protein Abundance (iBAQ) | Cell Type |

| HEK293 | 1.2e+08 | Embryonic Kidney |

| HeLa | 9.8e+07 | Cervical Cancer |

| A549 | 7.5e+07 | Lung Carcinoma |

| U-2 OS | 6.9e+07 | Osteosarcoma |

| SH-SY5Y | 8.2e+07 | Neuroblastoma |

| Jurkat | 4.1e+07 | T-cell Lymphoma |

| MCF7 | 5.5e+07 | Breast Adenocarcinoma |

Data sourced from ProteomicsDB. iBAQ (intensity-Based Absolute Quantification) values are proportional to the molar quantities of the proteins.

Experimental Protocols

Detailed methodologies for the key experiments used to study TMEM138 expression are provided below.

Immunohistochemistry (IHC)

This protocol is for the detection of TMEM138 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials:

-

Anti-TMEM138 primary antibody (e.g., Rabbit polyclonal, Sigma-Aldrich HPA042373)[7]

-

HRP-conjugated secondary antibody (anti-rabbit)

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)

-

Phosphate-buffered saline (PBS)

-

Ethanol series (100%, 95%, 70%)

-

Xylene

-

Mounting medium

-

Microscope slides

-

Coplin jars

-

Humidified chamber

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Immerse in 100% ethanol twice for 3 minutes each.

-

Immerse in 95% ethanol for 1 minute.

-

Immerse in 70% ethanol for 1 minute.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate sections with 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute the anti-TMEM138 antibody to the recommended concentration (e.g., 1:50 - 1:200) in the blocking solution.[8]

-

Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS three times for 5 minutes each.

-

Incubate with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

-

-

Detection:

-

Rinse slides with PBS three times for 5 minutes each.

-

Incubate with the DAB substrate solution until the desired brown color develops (monitor under a microscope).

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with tap water.

-

Dehydrate through an ethanol series and xylene.

-

Mount with a permanent mounting medium.

-

Western Blotting (WB)

This protocol describes the detection of TMEM138 in total protein lysates from cells or tissues.

Reagents and Materials:

-

Anti-TMEM138 primary antibody (e.g., Rabbit polyclonal, Omnimabs)[9][10]

-

HRP-conjugated secondary antibody (anti-rabbit)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

ECL (Enhanced Chemiluminescence) detection reagents

-

Western blotting apparatus

Procedure:

-

Sample Preparation:

-

Lyse cells or tissues in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[6]

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:50,000 - 1:100,000), for 1 hour at room temperature.[9]

-

-

Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Co-Immunoprecipitation (Co-IP)

This protocol is for the identification of proteins that interact with TMEM138.

Reagents and Materials:

-

Anti-TMEM138 primary antibody for IP (e.g., Rabbit polyclonal)

-

Control IgG (from the same species as the primary antibody)

-

Protein A/G magnetic beads or agarose beads

-

Co-IP lysis buffer (non-denaturing)

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer or low pH buffer)

-

Western blotting reagents (as described above)

Procedure:

-

Cell Lysis:

-

Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration.

-

-

Pre-clearing (Optional but Recommended):

-

Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-TMEM138 antibody (typically 1-5 µg per 1 mg of lysate) overnight at 4°C with gentle rotation.[12]

-

Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using elution buffer. For Western blot analysis, Laemmli sample buffer can be used to directly elute and denature the proteins.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against TMEM138 (to confirm pulldown) and potential interacting partners.

-

Signaling Pathways and Experimental Workflows

TMEM138 is implicated in several key signaling pathways that are crucial for cellular homeostasis. The following diagrams, generated using Graphviz, illustrate the known and potential roles of TMEM138 in these pathways, as well as a typical experimental workflow for studying its expression.

TMEM138 in Ciliary Function and Joubert Syndrome

Mutations in TMEM138 are a known cause of Joubert syndrome, a ciliopathy. This highlights its critical role in the formation and function of the primary cilium, an organelle that acts as a hub for numerous signaling pathways.

TMEM138 and its Potential Role in Notch, Hippo, and MAPK Signaling

TMEM138 has been linked to the Notch, Hippo, and MAPK signaling pathways, which are fundamental in regulating cell proliferation, differentiation, and apoptosis.[3][6] While the exact molecular interactions are still under investigation, its localization at the cilium, a known signaling hub, suggests a role in modulating these pathways.

Experimental Workflow for TMEM138 Expression Analysis

This diagram outlines a typical workflow for investigating the expression and function of TMEM138.

Conclusion

TMEM138 is a transmembrane protein with a critical role in ciliary function and, by extension, in cellular signaling. Its expression varies across different cell types, and its dysregulation is linked to significant human diseases like Joubert syndrome.[3][6] The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the biological functions of TMEM138 and its potential as a therapeutic target. The exploration of its precise interactions within the Notch, Hippo, and MAPK pathways will be a key area for future research, potentially unlocking new avenues for understanding and treating a range of diseases.

References

- 1. genecards.org [genecards.org]

- 2. assaygenie.com [assaygenie.com]

- 3. TMEM138: From Biological Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tmem138 is localized to the connecting cilium essential for rhodopsin localization and outer segment biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tmem138 is localized to the connecting cilium essential for rhodopsin localization and outer segment biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sinobiological.com [sinobiological.com]

- 7. 抗-TMEM138 兔抗 Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]

- 8. TMEM138 Polyclonal Antibody (PA5-59960) [thermofisher.com]

- 9. omnimabs.com [omnimabs.com]

- 10. omnimabs.com [omnimabs.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. bitesizebio.com [bitesizebio.com]

An In-Depth Technical Guide to the Post-Translational Modifications of TMEM138

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 138 (TMEM138) is a multi-pass transmembrane protein crucial for ciliogenesis and has been implicated in the autosomal recessive neurodevelopmental disorder, Joubert Syndrome.[1] The proper functioning of TMEM138, like many proteins, is intricately regulated by post-translational modifications (PTMs). These modifications, which include glycosylation, phosphorylation, and ubiquitination, can modulate the protein's stability, localization, and interaction with other proteins, thereby influencing its role in cellular signaling pathways. This technical guide provides a comprehensive overview of the known and potential PTMs of TMEM138, detailed experimental protocols for their identification and quantification, and visual workflows to aid in experimental design.

Post-Translational Modifications of TMEM138

Currently, definitive experimental evidence for post-translational modifications of TMEM138 is limited but growing. The following tables summarize the identified and potential PTMs based on database records and predictive analyses.

Table 1: Identified Post-Translational Modification Sites of Human TMEM138

| Modification Type | Residue | Sequence Context | Evidence |

| N-linked Glycosylation | Asn6 | ...QN VT... | UniProt: Q9NPI0 |

Table 2: Potential Phosphorylation Sites of Human TMEM138 from High-Throughput Mass Spectrometry

| Residue | Sequence Context | Source |

| Ser70 | ...SS LR... | PhosphoSitePlus® |

| Ser144 | ...LS PL... | PhosphoSitePlus® |

| Ser151 | ...RS PL... | PhosphoSitePlus® |

Data retrieved from PhosphoSitePlus® (--INVALID-LINK--). These sites have been identified in large-scale proteomic studies and await site-specific validation for TMEM138.

Table 3: Potential Ubiquitination Sites of Human TMEM138

| Residue | Sequence Context | Note |

| Lys21 | ...AK RT... | Potential ubiquitin acceptor site. |

| Lys125 | ...FK QE... | Potential ubiquitin acceptor site. |

These are potential ubiquitination sites based on the presence of lysine residues. Experimental validation is required to confirm ubiquitination at these positions.

Experimental Protocols for PTM Analysis of TMEM138

The following protocols provide detailed methodologies for the enrichment, identification, and quantification of TMEM138 PTMs using mass spectrometry-based proteomics.

Protocol 1: Identification and Quantification of TMEM138 Phosphorylation Sites

This protocol outlines the steps for enriching phosphopeptides from TMEM138 and analyzing them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Cell Lysis and Protein Extraction:

-

Culture cells expressing endogenous or tagged TMEM138.

-

Lyse cells in a buffer containing phosphatase and protease inhibitors (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM sodium orthovanadate, 1 mM sodium fluoride, and complete protease inhibitor cocktail).

-

Quantify protein concentration using a standard assay (e.g., BCA assay).

2. Immunoprecipitation of TMEM138 (Optional, for enrichment):

-

Incubate cell lysate with an anti-TMEM138 antibody or an antibody against the tag overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elute TMEM138 using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

3. In-Gel or In-Solution Digestion:

-

For in-gel digestion, run the eluate on an SDS-PAGE gel, stain with Coomassie blue, and excise the band corresponding to TMEM138. Destain, reduce with DTT, and alkylate with iodoacetamide. Digest with trypsin overnight at 37°C.

-

For in-solution digestion, reduce the protein with DTT, alkylate with iodoacetamide, and digest with trypsin.

4. Phosphopeptide Enrichment:

-

Use Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) micro-columns to enrich for phosphopeptides from the tryptic digest.

-

Condition the column with the appropriate loading buffer.

-

Load the peptide sample and wash with a high organic, low pH buffer to remove non-phosphorylated peptides.

-

Elute the phosphopeptides using a high pH buffer (e.g., ammonium hydroxide).

5. LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

-

Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

6. Data Analysis:

-

Search the acquired MS/MS spectra against a human protein database using a search engine like MaxQuant or Sequest.

-

Specify phosphorylation of serine, threonine, and tyrosine as variable modifications.

-

Use software like Perseus for statistical analysis and visualization of quantitative data (if using label-free quantification or isotopic labeling like SILAC or TMT).

Protocol 2: Identification and Quantification of TMEM138 Ubiquitination Sites

This protocol utilizes the ubiquitin remnant motif technology to identify ubiquitination sites on TMEM138.

1. Cell Lysis and Protein Digestion:

-

Lyse cells under denaturing conditions (e.g., 8 M urea) to inactivate deubiquitinating enzymes (DUBs).

-

Reduce and alkylate the proteins as described in Protocol 1.

-

Digest the entire proteome with trypsin. This will leave a di-glycine (K-ε-GG) remnant on ubiquitinated lysine residues.

2. Immunoaffinity Enrichment of K-ε-GG Peptides:

-

Use an antibody specific for the K-ε-GG remnant conjugated to beads to enrich for ubiquitinated peptides.

-

Incubate the total tryptic digest with the antibody-beads overnight at 4°C.

-

Wash the beads extensively to remove non-specific peptides.

-

Elute the enriched K-ε-GG peptides.

3. LC-MS/MS Analysis and Data Analysis:

-

Analyze the enriched peptides by LC-MS/MS as described in Protocol 1.

-

During the database search, specify the di-glycine remnant on lysine (+114.0429 Da) as a variable modification.

-

Identify peptides derived from TMEM138 that contain this modification to map the ubiquitination sites.

-

For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tag (TMT) labeling can be integrated into the workflow prior to enrichment.

Protocol 3: Characterization of TMEM138 Glycosylation

This protocol is designed to identify and quantify N-linked glycosylation on TMEM138.

1. Enrichment of Glycoproteins (Optional):

-

Use lectin affinity chromatography (e.g., with Concanavalin A or Wheat Germ Agglutinin) to enrich for glycoproteins from the cell lysate.

2. Immunoprecipitation and Digestion:

-

Immunoprecipitate TMEM138 as described in Protocol 1.

-

Perform an in-gel or in-solution tryptic digest.

3. Enzymatic Release of N-glycans:

-

Treat the tryptic peptides with Peptide-N-Glycosidase F (PNGase F) to cleave the N-glycans between the asparagine and the innermost GlcNAc. This will result in the deamidation of the asparagine to aspartic acid, causing a mass shift of +0.984 Da.

4. LC-MS/MS Analysis and Data Analysis:

-

Analyze the peptide mixture by LC-MS/MS.

-

In the database search, specify deamidation of asparagine as a variable modification.

-

The identification of a peptide from TMEM138 with a deamidated asparagine at the N-X-S/T consensus sequence confirms the site of N-linked glycosylation.

-

For quantitative analysis of glycosylation occupancy, compare the peak intensities of the glycosylated (deamidated) and non-glycosylated forms of the peptide. Isotopic labeling methods can also be employed for more precise quantification.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key steps in the experimental protocols for analyzing TMEM138 post-translational modifications.

Caption: General workflow for the analysis of TMEM138 PTMs.

Caption: Workflow for quantitative PTM analysis using isotopic labeling.

Signaling Pathways and Logical Relationships

TMEM138's localization to the cilium suggests its involvement in signaling pathways that are critical for development and cellular homeostasis.[1] The post-translational modifications of TMEM138 are likely to play a significant role in regulating these pathways. For instance, phosphorylation can act as a molecular switch to control protein-protein interactions, while ubiquitination can target the protein for degradation or alter its function. Glycosylation can influence protein folding and stability. Understanding how these PTMs are regulated and what their functional consequences are is key to elucidating the precise role of TMEM138 in health and disease.

Caption: Regulation and functional consequences of TMEM138 PTMs.

Conclusion

This technical guide provides a foundational resource for researchers investigating the post-translational modifications of TMEM138. While the full landscape of TMEM138 PTMs is still being uncovered, the protocols and workflows outlined here offer a robust framework for the identification and quantification of these critical regulatory modifications. Further research in this area will be instrumental in understanding the molecular mechanisms underlying Joubert Syndrome and the broader role of TMEM138 in ciliary biology and associated signaling pathways.

References

An In-depth Technical Guide on T138 (TMEM138): Interaction Partners and Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: Transmembrane Protein 138 (TMEM138), also known as T138, is a multi-pass transmembrane protein integral to the function of primary cilia.[1] Mutations in the TMEM138 gene are linked to Joubert syndrome (JBTS), an autosomal recessive neurodevelopmental disorder, highlighting its critical role in human health.[1][2][3][4] This document provides a comprehensive overview of TMEM138's molecular characteristics, its known protein interaction partners, and the cellular pathways in which it participates. It includes a summary of interaction data, detailed experimental protocols for studying such interactions, and visual diagrams of key biological processes.

Molecular Characteristics of TMEM138

TMEM138 is a highly conserved protein of 162 amino acids with a molecular weight of approximately 18.4 kDa.[2][5] It possesses four transmembrane domains and is primarily localized to the ciliary transition zone (TZ).[2][5] In the specialized cilia of photoreceptor cells, this structure is known as the connecting cilium (CC), which acts as a gate for molecular trafficking between the inner and outer segments of the cell.[5][6] TMEM138's function is essential for ciliogenesis; its absence leads to shortened cilia and defects in the formation of these vital organelles.[1][4]

TMEM138 Interaction Partners

The function of TMEM138 is intrinsically linked to its interaction with other proteins. These interactions are crucial for maintaining the structural integrity and gating function of the ciliary transition zone. Key interaction partners have been identified primarily through co-immunoprecipitation and pull-down assays.[2]

A summary of these interactions is presented below. While precise quantitative data such as binding affinities are not extensively published, the qualitative evidence strongly supports the formation of a functional protein complex at the connecting cilium.

| Interacting Protein | Organism/System | Experimental Evidence | Functional Significance | Citations |

| Rhodopsin | Mouse (Photoreceptors) | Co-immunoprecipitation, Protein Pulldown | Part of a complex for trafficking Rhodopsin across the connecting cilium to the outer segment.[6][7][8] | [5][6][7][8][9] |

| AHI1 (Jouberin) | Mouse (Photoreceptors) | Co-immunoprecipitation | Forms a complex with TMEM138 at the connecting cilium; required for proper AHI1 localization and protein transport.[2][7] | [2][5][6][7] |

| TMEM231 | Mouse (Photoreceptors) | Co-immunoprecipitation, Reciprocal Interaction | Forms a membrane complex with TMEM138 to facilitate protein trafficking; ciliary localization of TMEM231 is altered in TMEM138 mutants.[5][6][7] | [5][6][7][9] |

| TMEM216 | Human, Mouse, Zebrafish | Genetic Interaction, Coordinated Expression | Shares regulatory elements and function; mutations in either gene cause indistinguishable Joubert syndrome phenotypes. TMEM138 function is dependent on TMEM216.[2][4][10][11] | [2][4][10][11] |

| Modified Tubulins | Mouse | Tandem Affinity Purification/Mass Spectrometry (TAP/MS) | Potential involvement in coordinating the transport of cargo proteins like Rhodopsin along ciliary microtubules.[12] | [12] |

Signaling Pathways Involving TMEM138

TMEM138 is a key component of the cellular machinery that governs ciliary function. Its role is central to two interconnected processes: protein transport in photoreceptors and Hedgehog signaling.

In retinal photoreceptors, the outer segment (OS) is a modified primary cilium responsible for phototransduction. The daily renewal of the OS requires the massive transport of proteins, primarily the light-sensing molecule rhodopsin, from the inner segment (IS) across the connecting cilium (CC).[5] TMEM138 is a critical part of a membrane protein complex at the CC that facilitates this transport.[6][7] Disruption of this complex, due to TMEM138 mutation, leads to the mislocalization of rhodopsin, failure of OS biogenesis, and ultimately, retinal degeneration.[5][7][9]

Caption: TMEM138-Mediated Rhodopsin Transport Pathway.

Primary cilia are hubs for Hedgehog (HH) signaling, a pathway crucial for embryonic development.[13] While direct interaction of TMEM138 with HH pathway components is still under investigation, its close functional partner, TMEM216, has been shown to be a key player.[14] TMEM216 promotes HH signaling by interacting with the corepressor SUFU and the transcription factors GLI2 and GLI3.[14] Specifically, TMEM216 competes with SUFU for binding to GLI proteins, which inhibits their cleavage into repressor forms and promotes the activation of HH target genes.[14] Given that mutations in TMEM138 and TMEM216 lead to identical ciliopathy phenotypes, it is highly probable that TMEM138 is essential for the proper assembly or function of the ciliary signaling platform required for HH signal transduction.[2][10]

Caption: Role of TMEM138/216 Complex in Hedgehog Signaling.

Experimental Protocols

Investigating the interaction partners of TMEM138 is key to understanding its function. Co-immunoprecipitation (Co-IP) is a foundational technique to validate interactions, while the Yeast Two-Hybrid (Y2H) system is a powerful tool for discovering novel interactors.

This protocol describes the Co-IP of TMEM138 and its binding partners from a cell lysate, followed by analysis via Western Blot.

Materials:

-

Cell Culture Plates (100 mm)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors)[15]

-

Protein A/G Agarose or Magnetic Beads[15]

-

Anti-TMEM138 Antibody (for immunoprecipitation)

-

Isotype Control IgG (e.g., Rabbit IgG)

-

Antibody for Western Blot detection of prey protein (e.g., anti-Rhodopsin)

-

SDS-PAGE gels, transfer apparatus, and Western Blotting reagents.

Procedure:

-

Cell Lysis: a. Grow cells (e.g., HEK293T cells transfected with bait and prey, or retinal tissue) to ~90% confluency. b. Wash cells twice with ice-cold PBS.[16] c. Add 1 mL of ice-cold Co-IP Lysis Buffer to each 100 mm plate. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[17] d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15] f. Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a Bradford or BCA assay.

-

Pre-Clearing the Lysate: a. To 1 mg of total protein lysate, add 20-30 µL of Protein A/G bead slurry. b. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[17] c. Centrifuge at 1,000 x g for 1 minute at 4°C. Carefully transfer the supernatant to a new tube, avoiding the beads.

-

Immunoprecipitation: a. Add 2-5 µg of anti-TMEM138 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate. b. Incubate on a rotator for 4 hours to overnight at 4°C. c. Add 40 µL of fresh Protein A/G bead slurry to each sample and incubate for an additional 1-2 hours at 4°C.[15]

-

Washing: a. Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer (or a wash buffer with lower detergent concentration). After each wash, pellet the beads and discard the supernatant.[17]

-

Elution and Analysis: a. After the final wash, remove all supernatant. b. Resuspend the beads in 40 µL of 2x Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them. d. Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel. e. Perform Western Blot analysis using antibodies against the expected interacting protein (prey) and the bait protein (TMEM138).

Caption: Experimental Workflow for Co-Immunoprecipitation.

The Y2H system is used to identify novel protein-protein interactions in vivo.[18] It relies on the reconstitution of a functional transcription factor when a "bait" protein (TMEM138) interacts with a "prey" protein from a cDNA library.[19]

Materials:

-

Yeast strain (e.g., AH109, Y2HGold) with multiple reporter genes (e.g., HIS3, ADE2, lacZ).

-

"Bait" plasmid (e.g., pGBKT7) containing TMEM138 fused to a DNA-Binding Domain (DBD).

-

"Prey" plasmid library (e.g., pGADT7-based) from a relevant tissue (e.g., human retina cDNA library) fused to an Activation Domain (AD).

-

Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method).

-

Yeast media: YPDA, Double Dropout (SD/-Leu/-Trp), and Quadruple Dropout (SD/-Leu/-Trp/-His/-Ade) selection plates.

-

Reagents for β-galactosidase colony lift assay.

Procedure:

-

Bait Plasmid Construction and Validation: a. Clone the full-length coding sequence of human TMEM138 into the bait vector (pGBKT7). b. Transform the bait plasmid into the yeast host strain. c. Plate on appropriate selection media (e.g., SD/-Trp) to confirm transformation. d. Perform an auto-activation test: Plate the bait-containing yeast on high-stringency selection media (SD/-Trp/-His/-Ade). The bait should not grow, confirming it does not activate reporter genes on its own.

-

Library Screening (Yeast Mating): a. Grow a large culture of the validated bait-containing yeast strain. b. In parallel, thaw and grow the prey cDNA library, which is typically supplied in an opposite yeast mating type. c. Combine the bait and prey cultures in a large flask with YPDA media and incubate for 20-24 hours at 30°C with gentle shaking to allow mating. d. Pellet the resulting diploid yeast cells and plate them on high-stringency selection media (SD/-Leu/-Trp/-His/-Ade). The use of double dropout media (SD/-Leu/-Trp) selects for mated cells, while quadruple dropout selects for cells where a protein-protein interaction has occurred, activating the HIS3 and ADE2 reporter genes. e. Incubate plates at 30°C for 3-7 days until colonies appear.

-

Confirmation of Positive Interactions: a. Pick positive colonies from the selection plates. b. Perform a β-galactosidase colony lift assay to confirm the activation of the lacZ reporter gene, indicated by the development of a blue color. c. Isolate the prey plasmids from the confirmed positive yeast colonies. d. Sequence the prey plasmids to identify the gene encoding the interacting protein.

-

Validation: a. Re-transform the identified prey plasmid along with the original bait plasmid into fresh yeast to confirm the interaction. b. The interaction should be further validated using an orthogonal method, such as the Co-IP protocol described above, in a relevant mammalian cell system.

References

- 1. genecards.org [genecards.org]

- 2. TMEM138: From Biological Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of an Emirati TMEM138 mutation leading to Joubert syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TMEM138 transmembrane protein 138 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Tmem138 is localized to the connecting cilium essential for rhodopsin localization and outer segment biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Tmem138 is localized to the connecting cilium essential for rhodopsin localization and outer segment biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nikki's First Web Page [bio.davidson.edu]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Ciliary Hedgehog signaling regulates cell survival to build the facial midline | eLife [elifesciences.org]

- 14. TMEM216 promotes primary ciliogenesis and Hedgehog signaling through the SUFU-GLI2/GLI3 axis [pubmed.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 19. A Yeast 2-Hybrid Screen in Batch to Compare Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Initial Characterization of T138 (TMEM138)

This technical guide provides a comprehensive overview of the discovery and initial characterization of Transmembrane Protein 138 (TMEM138), a protein critically involved in cellular signaling and implicated in human genetic disorders.

Introduction to TMEM138

Transmembrane Protein 138 (TMEM138) is a multi-pass transmembrane protein that was first linked to Joubert syndrome (JS), a rare, autosomal recessive ciliopathy characterized by neurological defects.[1][2] Subsequent research has revealed its crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis.[1][3] Dysregulation of TMEM138 expression has been associated with a spectrum of diseases, most notably neurodegenerative disorders and certain cancers.[1][4]

Molecular and Genetic Characteristics

The TMEM138 gene is located on human chromosome 11q12.2 and consists of 7 exons, with protein encoding beginning at exon 2.[1] It encodes a protein of 162 amino acids with a molecular weight of approximately 18.4 kDa.[1][5] The protein is predicted to have four transmembrane domains and is highly conserved across species, suggesting a fundamental biological function.[1][5][6]

Table 1: Gene and Protein Characteristics of Human TMEM138

| Feature | Description | Reference |

| Gene Symbol | TMEM138 | [2] |

| Aliases | HSPC196, JBTS16 | [2] |

| Chromosomal Locus | 11q12.2 | [1] |

| Number of Exons | 7 | [1] |

| Protein Size | 162 amino acids | [1] |

| Molecular Weight | ~18.4 kDa | [1][5] |

| Predicted Topology | 4 transmembrane domains | [5] |

| Associated Diseases | Joubert Syndrome 16, Arima Syndrome, Oral-Facial-Digital Syndrome VI | [1][2] |

The TMEM138 gene is situated in a head-to-tail arrangement with the TMEM216 gene, and they share a conserved regulatory element in the intergenic region that coordinates their expression.[1][7][8][9] Mutations in either gene can lead to phenotypically indistinguishable forms of Joubert syndrome.[1][9][10]

Subcellular Localization and Function

Initial studies in cultured mammalian cells and C. elegans identified TMEM138 as a ciliary protein.[1][5][7][9] It is specifically localized to the ciliary transition zone (TZ), a critical gatekeeping structure at the base of the cilium that regulates protein entry and exit.[1][9] In photoreceptor cells of the retina, TMEM138 is found in the connecting cilium (CC), which is analogous to the TZ of primary cilia.[7][8][11][12][13] This specific localization is essential for its function in maintaining ciliary structure and function.[2][10]

The primary function of TMEM138 is linked to ciliogenesis and intraflagellar transport.[2] It is required for the proper formation and maintenance of cilia.[2][10] Reduced expression of TMEM138 in mouse fibroblasts leads to shortened cilia and failures in ciliogenesis.[2][10] In photoreceptors, TMEM138 is essential for the biogenesis of the outer segment (OS), a modified cilium responsible for phototransduction.[7][8][11][12][14]

Protein Interactions and Signaling Pathways

TMEM138 functions as part of a larger protein complex to facilitate its roles. Key interacting partners have been identified through co-immunoprecipitation and other protein interaction assays.[1][7]

Table 2: Known Protein Interactors of TMEM138

| Interacting Protein | Experimental Evidence | Functional Relevance | Reference |

| Ahi1 (Abelson helper integration site 1) | Co-immunoprecipitation | Ahi1 is also a Joubert syndrome-associated protein localized to the connecting cilium. TMEM138 is required for the proper localization of Ahi1. | [1][7][11][12] |

| Tmem231 | Co-immunoprecipitation | Tmem231 is another transmembrane protein of the connecting cilium. The interaction is likely part of a complex involved in protein trafficking. | [7][12] |

| Rhodopsin | Co-immunoprecipitation | TMEM138 is crucial for the transport of rhodopsin, the primary photopigment, to the outer segment of photoreceptors. | [7][8][11][12] |

| TMEM216 | Co-expression and functional studies | TMEM138 and TMEM216 are functionally interdependent and essential for vesicular transport to the primary cilia. | [1][4][8][9] |

TMEM138 is implicated in several signaling pathways, primarily those related to cell proliferation, differentiation, and apoptosis, such as the Notch, Hippo, and MAPK pathways.[1] Its role as a ciliary protein places it at a hub for cellular signaling, as primary cilia are known to act as sensory organelles that coordinate a variety of signaling cascades.

Caption: TMEM138 interaction network and downstream cellular processes.

Phenotypic Characterization in Animal Models

The generation of Tmem138 knockout animal models has been instrumental in elucidating its in vivo function.

-

Zebrafish: Knockdown of tmem138 in zebrafish results in ciliopathy-related phenotypes, including ventricle expansion in the brain.[1]

-

Mice: Germline deletion of Tmem138 in mice leads to a range of defects consistent with Joubert syndrome.[1][7] These include:

Table 3: Phenotypes of Tmem138 Knockout Mice

| Organ/System | Observed Phenotype | Consequence | Reference |

| Retina | Failure of outer segment biogenesis, rhodopsin mislocalization | Rapid photoreceptor degeneration, blindness | [7][11][12][14] |

| Brain | Enlarged ventricles | Consistent with neurological defects in Joubert syndrome | [7][8] |

| Testis | Azoospermia | Infertility | [7][8] |

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of TMEM138.

Generation of Tmem138 Knockout Mice

A knockout-first strategy using homologous recombination in embryonic stem (ES) cells is a common method.

Caption: Workflow for generating knockout mice via homologous recombination.

-

Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Tmem138 gene with a reporter cassette (e.g., lacZ) and a selection marker (e.g., neomycin resistance gene). LoxP sites flanking the critical exon can also be included for generating conditional knockouts.

-

ES Cell Transfection: The targeting vector is introduced into mouse embryonic stem (ES) cells via electroporation.

-

Selection and Screening: ES cells that have undergone successful homologous recombination are selected for using the selection marker. Correctly targeted clones are confirmed by Southern blotting or PCR.

-

Blastocyst Injection: Verified ES cell clones are injected into blastocysts.

-

Generation of Chimeras: The injected blastocysts are transferred into the uteri of pseudopregnant female mice. The resulting offspring (chimeras) are composed of both wild-type cells and the genetically modified ES cells.

-

Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are screened for germline transmission of the targeted allele.

-

Breeding and Genotyping: Heterozygous mice are interbred to generate homozygous knockout mice. Genotyping is performed using PCR analysis of tail DNA.

Subcellular Localization by Immunohistochemistry

-

Tissue Preparation: Euthanize mice and enucleate eyes. Fix the eyes in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 2-4 hours at 4°C.

-

Cryoprotection and Embedding: Cryoprotect the tissue by sequential incubation in 15% and 30% sucrose in PBS. Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

-

Sectioning: Cut 10-12 µm thick sections using a cryostat and mount them on charged glass slides.

-

Permeabilization and Blocking: Permeabilize the sections with 0.2% Triton X-100 in PBS for 10 minutes. Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum, 1% bovine serum albumin in PBS) for 1 hour at room temperature.

-